molecular formula C19H23N3O4 B11108702 2-[(4-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11108702
M. Wt: 357.4 g/mol
InChI Key: VNYMPTFYYACPND-SRZZPIQSSA-N
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Description

2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group, which is known for its versatility in various chemical reactions. The compound’s structure includes a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-methylphenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final hydrazide product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts like sodium borohydride or lithium aluminum hydride are commonly used to facilitate the reduction process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H23N3O4/c1-13-5-7-15(8-6-13)20-12-18(23)22-21-11-14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11,20H,12H2,1-4H3,(H,22,23)/b21-11+

InChI Key

VNYMPTFYYACPND-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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